molecular formula C12H10N4O B2490328 5-Benzyl-[1,2,4]triazolo[4,3-b]pyridazin-6-one CAS No. 2415509-65-6

5-Benzyl-[1,2,4]triazolo[4,3-b]pyridazin-6-one

Cat. No. B2490328
CAS RN: 2415509-65-6
M. Wt: 226.239
InChI Key: LILSGXIOIPVRHZ-UHFFFAOYSA-N
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Description

5-Benzyl-[1,2,4]triazolo[4,3-b]pyridazin-6-one is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of triazolopyridazine derivatives, which have been reported to exhibit a wide range of biological activities including antitumor, anti-inflammatory, and antimicrobial properties.

Mechanism Of Action

The mechanism of action of 5-Benzyl-[1,2,4]triazolo[4,3-b]pyridazin-6-one involves the inhibition of DNA topoisomerase II, which is an essential enzyme for DNA replication and transcription. The compound binds to the enzyme and prevents the cleavage of DNA, leading to the accumulation of DNA double-strand breaks. This, in turn, triggers apoptosis in cancer cells, which is the main mechanism of its antitumor activity.
Biochemical and Physiological Effects:
5-Benzyl-[1,2,4]triazolo[4,3-b]pyridazin-6-one has been shown to exhibit a wide range of biochemical and physiological effects. The compound has been reported to induce cell cycle arrest and apoptosis in cancer cells, which is a desirable effect for its antitumor activity. Additionally, this compound has been shown to inhibit the production of pro-inflammatory cytokines, which is beneficial for its anti-inflammatory activity. The compound has also been reported to exhibit antibacterial activity against Gram-positive bacteria, which is a desirable effect for its antimicrobial activity.

Advantages And Limitations For Lab Experiments

One of the major advantages of 5-Benzyl-[1,2,4]triazolo[4,3-b]pyridazin-6-one is its potent antitumor activity. The compound has been shown to exhibit inhibitory activity against various cancer cell lines, making it a promising candidate for the development of anticancer drugs. Additionally, this compound has been reported to exhibit anti-inflammatory and antimicrobial properties, which further expands its potential therapeutic applications.
However, there are some limitations associated with the use of 5-Benzyl-[1,2,4]triazolo[4,3-b]pyridazin-6-one in lab experiments. The compound has a low solubility in water, which can make it challenging to prepare aqueous solutions for in vitro experiments. Additionally, the compound has a low bioavailability, which can limit its efficacy in vivo.

Future Directions

There are several future directions that can be explored in the research of 5-Benzyl-[1,2,4]triazolo[4,3-b]pyridazin-6-one. One of the major areas of research is the development of more potent derivatives of this compound. Several studies have reported that the modification of the benzyl group can lead to improvements in the antitumor activity of the compound. Additionally, the development of more water-soluble derivatives can overcome the limitations associated with the low solubility of the compound.
Another future direction is the investigation of the mechanism of action of 5-Benzyl-[1,2,4]triazolo[4,3-b]pyridazin-6-one. Although the inhibition of DNA topoisomerase II is the main mechanism of its antitumor activity, the compound has been reported to exhibit other biological activities. Further studies can shed light on the molecular targets and pathways involved in the biological effects of this compound.
Conclusion:
In conclusion, 5-Benzyl-[1,2,4]triazolo[4,3-b]pyridazin-6-one is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. The compound exhibits potent antitumor, anti-inflammatory, and antimicrobial properties, which make it a promising candidate for the development of new drugs. However, there are some limitations associated with the use of this compound in lab experiments, which can be overcome through the development of more potent and water-soluble derivatives. Further studies can shed light on the mechanism of action and molecular targets of this compound, which can further expand its potential therapeutic applications.

Synthesis Methods

The synthesis of 5-Benzyl-[1,2,4]triazolo[4,3-b]pyridazin-6-one involves the reaction of 4-aminopyridazine with benzyl isocyanate in the presence of a catalyst. The reaction proceeds through the formation of an intermediate urea derivative, which undergoes cyclization to give the final product. The yield of the synthesis process is reported to be around 60-70%, and the purity of the compound can be achieved through recrystallization.

Scientific Research Applications

5-Benzyl-[1,2,4]triazolo[4,3-b]pyridazin-6-one has been extensively studied for its potential therapeutic applications. One of the major areas of research is its antitumor activity. Several studies have reported that this compound exhibits potent inhibitory activity against various cancer cell lines, including breast cancer, lung cancer, and leukemia. The mechanism of action of this compound involves the inhibition of DNA topoisomerase II, which is an essential enzyme for DNA replication and transcription.
Apart from its antitumor activity, 5-Benzyl-[1,2,4]triazolo[4,3-b]pyridazin-6-one has also been reported to exhibit anti-inflammatory and antimicrobial properties. The compound has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the pathogenesis of various inflammatory diseases. Additionally, this compound has been reported to exhibit potent antibacterial activity against Gram-positive bacteria.

properties

IUPAC Name

5-benzyl-[1,2,4]triazolo[4,3-b]pyridazin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O/c17-12-7-6-11-14-13-9-16(11)15(12)8-10-4-2-1-3-5-10/h1-7,9H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LILSGXIOIPVRHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C=CC3=NN=CN32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Benzyl-[1,2,4]triazolo[4,3-b]pyridazin-6-one

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